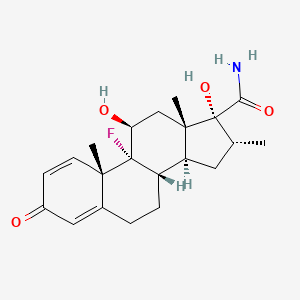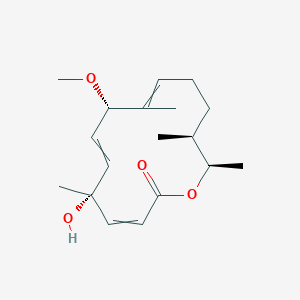
(5R,8S,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules similar to "(5R,8S,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one" often involves multi-step organic reactions, including Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization. Such procedures are pivotal for constructing the molecule's intricate cyclic framework, as demonstrated in the synthesis of related compounds (Shishov et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds akin to the one has been elucidated using techniques like X-ray crystallography, which provides insights into the spatial arrangement of atoms within the molecule. This structural analysis aids in understanding the compound's stereochemistry and molecular conformation (Shishov et al., 2014).
Chemical Reactions and Properties
Compounds with similar structures exhibit a range of chemical reactions, including ring opening, substitution, and condensation reactions, which are critical for their functionalization and transformation into more complex derivatives. The reactivity and interaction with various reagents determine their chemical behavior and potential applications (Lin, 1993).
Scientific Research Applications
Anti-inflammatory Applications
Compounds structurally related to the query have been isolated from natural sources and evaluated for anti-inflammatory activities. For instance, new chromones isolated from agarwood of Aquilaria sinensis showed significant anti-inflammatory activity by inhibiting the lipopolysaccharide (LPS)-induced nitric oxide (NO) release in cells (Zhangxin Yu et al., 2020). This suggests potential applications of structurally similar compounds in the development of anti-inflammatory agents.
Synthesis and Molecular Structure Study
Research on the synthesis and molecular structure of compounds with similar frameworks has provided insights into the stereochemical aspects and functional group effects on the molecular configuration. For example, the catalytic hydrogenation of a methoxy-estra-trienone derivative was studied, revealing insights into antiradical activity and structural behavior in solution (С. И. Селиванов et al., 2013). Such studies are crucial for understanding the chemical behavior and potential applications of the compound .
Novel Synthetic Methods
Innovative synthetic approaches to structurally similar compounds have been explored, highlighting the versatility and potential for creating novel molecules with varied biological activities. For instance, the synthesis of analogues involving complex reactions showcases the potential for developing new pharmaceuticals or research tools (P. Carpenter et al., 1979).
Applications in Organic Synthesis
The compound's structural motif is similar to those used in stereocontrolled organic synthesis, implying its potential utility in the synthesis of complex molecules. Research in this area focuses on the synthesis of natural products and other biologically active compounds, utilizing stereocontrol for precise molecular construction (I. Fleming & N. Lawrence, 1998).
properties
IUPAC Name |
(5R,8S,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/t13-,15+,16-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWNDLILWPPJP-JXSMBQFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC=C([C@H](C=C[C@@](C=CC(=O)O[C@@H]1C)(C)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

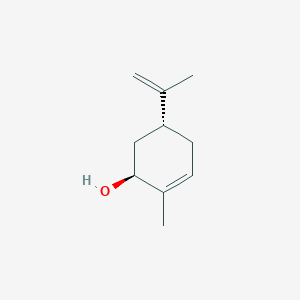

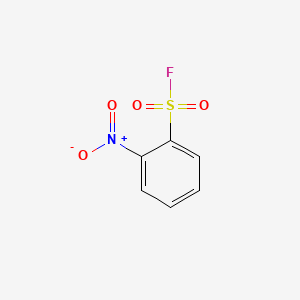
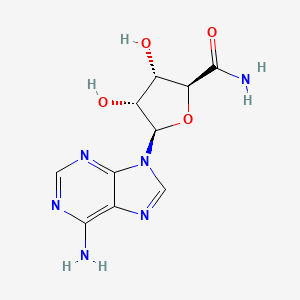
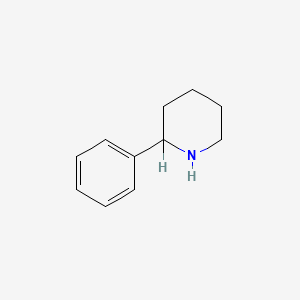
![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol;hydrochloride](/img/structure/B1215206.png)
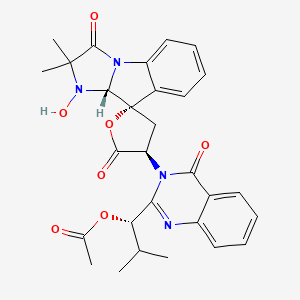
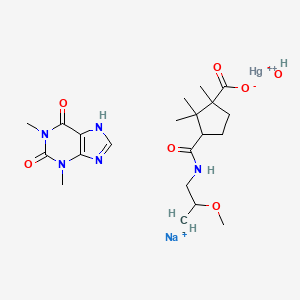

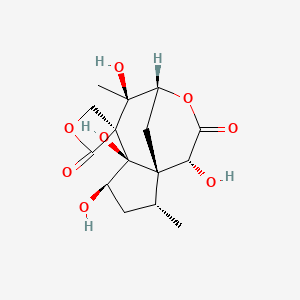

![3-[[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B1215215.png)
